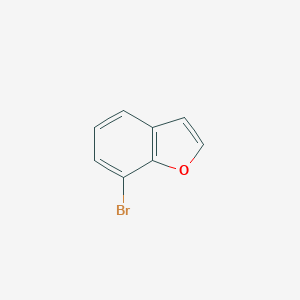

7-Bromobenzofuran

Description

7-Bromobenzofuran (CAS: 133720-60-2) is a brominated derivative of benzofuran, a heterocyclic compound featuring a fused benzene and furan ring. Its molecular formula is C₈H₅BrO, with a molecular weight of 197.03 g/mol . Physicochemical properties include a boiling point of 233.8°C, a density of 1.608 g/cm³, and a refractive index of 1.638 . It is commercially available as a liquid (purity ≥98%) and serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials .

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZPQJITKRSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908829 | |

| Record name | 7-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104155-12-6, 133720-60-2 | |

| Record name | Benzofuran, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

7-Bromobenzofuran serves as a crucial building block in the synthesis of bioactive compounds with therapeutic properties. Its derivatives have been studied for their potential in treating various diseases, including cancer and cardiovascular conditions.

- Antitumor Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells .

- Cardiovascular Applications : The compound has been identified as a potential antagonist for A1 glycosides receptors, which are involved in cardiovascular diseases. Its derivatives may function as 5-alpha reductase inhibitors, which are relevant for treating benign prostatic hyperplasia .

Case Study: Anticancer Properties

A study demonstrated that this compound derivatives could effectively inhibit the growth of specific cancer cell lines, presenting a promising avenue for anticancer drug development. The mechanism involves the disruption of cellular signaling pathways critical for tumor growth.

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate to create more complex organic molecules. It is particularly valuable due to its unique structural features that allow for various chemical modifications.

- Synthetic Routes : The synthesis of this compound typically involves bromination reactions of benzofuran derivatives under controlled conditions. Various methods have been documented, including the use of o-bromophenol and bromoacetaldehyde dimethyl acetal .

Data Table: Synthetic Methods

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| Method A | o-Bromophenol + Bromoacetaldehyde | Alkali effect, 25-153°C | High |

| Method B | Benzofuran + Bromine | Controlled bromination | Moderate |

Material Science

The unique electronic and optical properties of this compound make it suitable for applications in material science. Researchers are exploring its potential in developing novel materials with specific functionalities.

- Electronic Materials : Studies suggest that benzofuran derivatives can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport properties .

Case Study: OLED Applications

Research has shown that incorporating this compound into OLED materials enhances their efficiency and stability, making them more viable for commercial applications .

Biological Studies

Researchers utilize this compound to explore its biological activity and potential as a lead compound for drug development. Its interactions with various biomolecules are under investigation to understand its pharmacological profile better.

- Mechanism of Action : The compound interacts with specific receptors and enzymes, influencing biochemical pathways related to disease processes. For example, it has been noted for inhibiting angiotensin II receptors, which play a crucial role in blood pressure regulation.

Data Table: Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits tumor cell proliferation |

| Antibacterial | Exhibits activity against bacterial strains |

| Antioxidant | Scavenges free radicals |

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Physicochemical Properties

The reactivity and applications of brominated benzofurans depend on the position of substituents. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Substituent Position : Bromine at the 7-position (as in this compound) enhances electrophilic reactivity compared to 5- or 2-bromo isomers, facilitating cross-coupling reactions .

- Physical State : Liquid derivatives like this compound are easier to handle in solution-phase synthesis compared to solid analogs .

This compound in Grignard Reactions

This compound reacts with magnesium in THF to form a Grignard reagent, which is pivotal in synthesizing Mannich bases (e.g., 1-(Benzofuran-7-yl)-3-(dimethylamino)propan-1-one) for medicinal chemistry .

Electrophilic Substitutions

In the presence of iodine, this compound undergoes iso-perfluoropropylation to yield 7-Bromo-5-iso-perfluoropropylbenzofuran (33) with 88% efficiency, highlighting its utility in introducing fluorinated groups .

Comparison with Hydroxybenzofurans

Hydroxybenzofurans (e.g., 7-Hydroxybenzofuran) are challenging to synthesize due to low yields in bromination steps. For instance, 2-bromo-7-HBF synthesis from 2,3-dihydroxybenzaldehyde suffers from poor efficiency (<20% yield), limiting its industrial use . In contrast, this compound is more synthetically accessible, with commercial availability and established protocols .

Pharmacological and Industrial Relevance

- This compound Derivatives : Used in tuberculosis drug analogs (e.g., bedaquiline derivatives) and nicotinic receptor modulators .

- 5-Bromo-2-arylbenzofurans : Exhibit higher binding affinity to neurological targets (e.g., α7-nAChR) due to sulfinyl and fluorophenyl groups .

- Fluorinated Derivatives : Compounds like 33 are valuable in materials science for their thermal stability and hydrophobicity .

Research Findings and Challenges

Yield and Scalability

- This compound-based reactions achieve high yields (e.g., 88% in iso-perfluoropropylation ), whereas bromination of hydroxybenzofurans often yields <50% .

- Commercial suppliers (e.g., CymitQuimica, Hairui Chemicals) offer this compound at scales from 250 mg to 100 g, underscoring its industrial viability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromobenzofuran, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer: Common synthetic approaches include direct bromination of benzofuran derivatives using bromine in acetic acid or regioselective coupling reactions (e.g., Suzuki-Miyaura cross-coupling with brominated aryl halides) . Purity and structural confirmation require a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and bromine positioning.

- Mass spectrometry (MS) for molecular ion confirmation.

- X-ray crystallography for absolute stereochemical assignment, as demonstrated in studies of benzofuran derivatives .

Q. How do researchers address solubility challenges when conducting in vitro pharmacological assays with this compound?

- Methodological Answer: Solubility in aqueous buffers is often improved using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies, including dynamic light scattering (DLS) to assess aggregation, are critical to avoid false positives in assays like enzyme inhibition or receptor binding .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the pharmacological activity of this compound across different in vitro studies?

- Methodological Answer: Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects) or non-selective binding. To address this:

- Standardize assay protocols (e.g., uniform cell lines, control for solvent interference).

- Conduct competitive binding assays to confirm target specificity.

- Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. How can researchers optimize the regioselectivity of bromination in benzofuran derivatives to preferentially obtain the 7-bromo isomer?

- Methodological Answer: Regioselectivity is influenced by:

- Catalytic systems : Pd-catalyzed C–H activation with directing groups (e.g., carbonyls) to steer bromination to the 7-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions .

- Temperature control : Lower temperatures (0–5°C) reduce kinetic competition between isomers .

Q. What computational chemistry approaches are employed to predict the reactivity and binding interactions of this compound with biological targets?

- Methodological Answer:

- Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites for bromine substitution .

- Molecular dynamics (MD) simulations to model ligand-receptor binding stability, particularly for targets like G-protein-coupled receptors (GPCRs) or ion channels .

- Free-energy perturbation (FEP) studies to compare binding affinities of this compound analogs .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound in cancer cell lines?

- Methodological Answer:

- Pre-screen cell lines (e.g., NCI-60 panel) to identify sensitivity profiles.

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture IC₅₀ values.

- Include controls for apoptosis (staurosporine) and necrosis (Triton X-100).

- Statistical tools : Nonlinear regression (GraphPad Prism) for curve fitting and ANOVA for inter-group comparisons .

Q. What are the best practices for validating synthetic intermediates of this compound in multi-step reactions?

- Methodological Answer:

- Inline monitoring : Use FTIR or ReactIR to track reaction progress and intermediate formation.

- Isolation and characterization : Purify intermediates via flash chromatography, followed by HRMS and 2D NMR (HSQC, HMBC) to confirm structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.